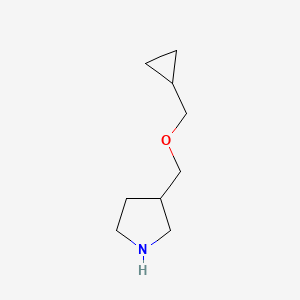

3-((Cyclopropylmethoxy)methyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(cyclopropylmethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILQGKAIDWXNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 3-((Cyclopropylmethoxy)methyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and FDA-approved pharmaceuticals.[1][2] Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional geometry that allows for a more comprehensive exploration of chemical space and intricate interactions with biological targets.[3][4] This non-planar structure, capable of "pseudorotation," provides a versatile framework for the design of novel therapeutics with enhanced biological activity and improved pharmacokinetic profiles.[3] The strategic incorporation of various substituents onto the pyrrolidine core allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and metabolic stability.[3][5] This guide focuses on a specific, promising derivative, 3-((Cyclopropylmethoxy)methyl)pyrrolidine, delving into its synthesis, and predicted properties, and highlighting its potential as a valuable building block in the development of new chemical entities.

Strategic Synthesis of this compound: A Modular Approach

The synthesis of this compound can be logically approached through a convergent strategy, leveraging the well-established Williamson ether synthesis. This method offers a reliable and efficient means of coupling a suitable pyrrolidine-based alcohol with a reactive cyclopropylmethyl halide. The overall synthetic workflow is depicted below.

Part 1: Preparation of Key Intermediates

A. Synthesis of N-Boc-3-(hydroxymethyl)pyrrolidine:

The synthesis of the pyrrolidine precursor begins with commercially available starting materials. For stereospecific synthesis, enantiomerically pure forms of proline can be utilized. The carboxylic acid functionality of N-Boc-proline is reduced to the corresponding alcohol.

-

Rationale for Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group is employed to prevent the secondary amine of the pyrrolidine ring from participating in unwanted side reactions during subsequent synthetic steps. Its stability under a wide range of reaction conditions and the ease of its removal under acidic conditions make it an ideal choice.

B. Synthesis of Cyclopropylmethyl Bromide:

This key electrophile is prepared from cyclopropylmethanol. Several brominating agents can be employed for this conversion.

-

Causality in Reagent Selection: The choice of brominating agent is critical to minimize the formation of isomeric byproducts. While reagents like phosphorus tribromide (PBr₃) are effective, careful control of reaction conditions is necessary to prevent rearrangement of the cyclopropylmethyl cation to cyclobutyl or homoallyl cations.

Part 2: Core Synthesis via Williamson Ether Synthesis

The central carbon-oxygen bond is forged through the Williamson ether synthesis, a robust and widely used method for preparing ethers.

-

Mechanism and Rationale: This reaction proceeds via an SN2 mechanism. The hydroxyl group of N-Boc-3-(hydroxymethyl)pyrrolidine is deprotonated using a strong, non-nucleophilic base such as sodium hydride (NaH) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces the bromide from cyclopropylmethyl bromide in a bimolecular nucleophilic substitution reaction. The use of a polar aprotic solvent like tetrahydrofuran (THF) facilitates the reaction by solvating the cation of the base without solvating the nucleophile, thereby enhancing its reactivity.

Part 3: Deprotection to Yield the Final Product

The final step involves the removal of the Boc protecting group to liberate the secondary amine of the pyrrolidine ring.

-

Deprotection Strategy: The Boc group is readily cleaved under acidic conditions. Treatment with a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an ethereal solvent efficiently removes the protecting group, yielding the desired this compound, typically as its corresponding salt.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(hydroxymethyl)pyrrolidine

-

To a solution of N-Boc-L-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (1.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and cautiously quench with methanol.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford N-Boc-3-(hydroxymethyl)pyrrolidine.

Protocol 2: Synthesis of Cyclopropylmethyl Bromide

-

To a solution of cyclopropylmethanol (1 equivalent) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 equivalents) dropwise with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 2 hours, then at room temperature for an additional hour.

-

Pour the reaction mixture onto ice and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain cyclopropylmethyl bromide.

Protocol 3: Synthesis of N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine

-

To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add cyclopropylmethyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Synthesis of this compound (Final Product)

-

Dissolve N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine (1 equivalent) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain this compound hydrochloride as a solid.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₉H₁₇NO | Based on chemical structure. |

| Molecular Weight | 155.24 g/mol | Calculated from the molecular formula. |

| pKa | ~9-10 | The secondary amine of the pyrrolidine ring is expected to have a pKa in the typical range for cyclic secondary amines. |

| logP | ~1.5-2.0 | The presence of the ether and amine functionalities will contribute to some hydrophilicity, while the cyclopropyl and methyl groups will add lipophilicity. |

| Boiling Point | ~180-200 °C | Estimated based on the molecular weight and functional groups. |

| Solubility | Soluble in water and most organic solvents. | The polar amine and ether groups suggest good solubility in polar solvents. |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.1-0.6 ppm), the methylene protons of the cyclopropylmethyl group, the methylene protons of the pyrrolidine ring, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopropyl ring, the methylene carbons of the side chain and the pyrrolidine ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations, and a C-O-C stretching vibration for the ether linkage (around 1050-1150 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of fragments from the parent molecule.

Applications in Drug Discovery and Development

The this compound scaffold is a promising building block for the synthesis of novel drug candidates. The pyrrolidine ring can serve as a central scaffold for the attachment of various pharmacophoric groups, while the cyclopropylmethyl ether moiety can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.[6] The cyclopropyl group, in particular, is known to improve metabolic stability by blocking potential sites of oxidation and can also introduce conformational constraints that may enhance binding affinity and selectivity.

This scaffold could be particularly relevant in the design of agents targeting the central nervous system (CNS), where fine-tuning of lipophilicity is crucial for blood-brain barrier penetration.[7] Furthermore, the secondary amine of the pyrrolidine provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

This technical guide has outlined a rational and robust synthetic strategy for the preparation of this compound, a valuable and versatile building block for drug discovery. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a practical resource for researchers and scientists in the pharmaceutical industry. The unique combination of a three-dimensional pyrrolidine scaffold and a metabolically robust cyclopropylmethyl ether moiety makes this compound an attractive starting point for the development of the next generation of therapeutics.

References

-

Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link][2][3]

-

PubChem. (n.d.). 3-(cyclopropylmethoxy)pyrrolidine. Retrieved from [Link][8]

-

Kozlov, N. G., & Gusak, K. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6523. [Link][5]

-

ChemWhat. (n.d.). 3-(CYCLOPROPYLMETHOXY)PYRROLIDINE CAS#: 932702-41-5. Retrieved from [Link][9]

-

Macor, J. E., et al. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin. Journal of medicinal chemistry, 35(23), 4503–4505. [Link][10]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849. [Link][11]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of medicinal chemistry, 60(7), 2819–2839. [Link][12]

-

Yildiz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in pharmacology, 14, 1249779. [Link][6]

-

Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & pharmacotherapy, 168, 115749. [Link][13]

-

Obniska, J., et al. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 27(19), 6523. [Link][14]

-

PubChem. (n.d.). (R)-3-(Methoxymethyl)pyrrolidine. Retrieved from [Link][15]

-

Kumar, A., et al. (2023). Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. ResearchGate. [Link][7]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link][16]

-

Mini-Reviews in Medicinal Chemistry. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link][17]

-

Chemical Communications. (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from [Link][18]

-

ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link][19]

-

White Rose eTheses Online. (n.d.). Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. Retrieved from [Link]

-

ACS Catalysis. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Retrieved from [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 3-(cyclopropylmethoxy)pyrrolidine (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 9. chemwhat.com [chemwhat.com]

- 10. Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (R)-3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 26192479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. chemrxiv.org [chemrxiv.org]

physicochemical characteristics of 3-((Cyclopropylmethoxy)methyl)pyrrolidine

An In-depth Technical Guide to the Physicochemical Characteristics of 3-((Cyclopropylmethoxy)methyl)pyrrolidine

Abstract

This technical guide provides a comprehensive analysis of the essential , a molecule of interest within contemporary drug discovery programs. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds.[1] Understanding the fundamental properties of its derivatives, such as the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility, is a prerequisite for predicting a compound's pharmacokinetic and pharmacodynamic behavior.[2] This document outlines the theoretical importance of these parameters, provides detailed, field-proven experimental protocols for their determination, and discusses the expected spectroscopic profile for structural verification. The insights and methodologies presented herein are designed to equip researchers with the necessary framework to thoroughly characterize this compound and guide its progression through the drug development pipeline.

Introduction to this compound

The pursuit of novel therapeutics frequently leverages privileged scaffolds—molecular frameworks that are known to interact with various biological targets. The saturated, five-membered pyrrolidine ring is one such scaffold, prized for its non-planar structure which allows for a rich, three-dimensional exploration of pharmacophore space, often leading to enhanced target specificity and improved physicochemical properties compared to flat, aromatic systems.[1] The subject of this guide, this compound, combines this valuable heterocyclic core with a flexible ether-linked cyclopropylmethyl side chain, presenting a unique profile for investigation.

Chemical Identity and Structure

Accurate characterization begins with unambiguous identification. The structural and molecular details for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 1063734-02-0 | [3] |

| Molecular Formula | C₉H₁₇NO | [3] |

| Molecular Weight | 155.24 g/mol | Calculated |

| SMILES | C1(COCC2CC2)CNCC1 | [3] |

| InChI | 1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2 | [3] |

| Appearance | Solid (at standard conditions) | [3] |

The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These pharmacokinetic processes are, in turn, dictated by the molecule's fundamental physicochemical properties.[4][5] A compound with exceptional in vitro potency can fail spectacularly in vivo if it cannot reach its target in sufficient concentration or persists for an appropriate duration. Therefore, early and accurate physicochemical profiling is not merely a data-gathering exercise; it is a critical, decision-driving component of modern drug development that minimizes late-stage attrition.[6][7]

Caption: Physicochemical profiling as a critical early gatekeeper in drug development.

Ionization State: Acid Dissociation Constant (pKa)

Causality: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. For this compound, the secondary amine within the pyrrolidine ring is the primary ionizable center. Its pKa is arguably the most influential physicochemical parameter because the charge state of a molecule profoundly impacts its interactions with the biological environment.[8] An ionized molecule typically exhibits higher aqueous solubility but lower membrane permeability, whereas a neutral molecule is more lipophilic and can cross biological membranes more readily.[9] The pKa of unsubstituted pyrrolidine is approximately 11.2, indicating it is a strong base.[10] The ether substituent in our target molecule is not expected to drastically alter this value, but experimental determination is essential for accurate modeling.

Caption: Ionization equilibrium of the pyrrolidine moiety.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a robust and direct measurement of a compound's pKa. It is a self-validating system where the resulting titration curve provides a clear inflection point corresponding to the pKa.[11][12]

Objective: To determine the pKa of the pyrrolidine nitrogen in this compound.

Materials:

-

This compound (accurately weighed, ~5-10 mg)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

High-purity water (degassed to remove CO₂)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or magnetic stirrer and burette

-

Temperature-controlled titration vessel

Procedure:

-

Sample Preparation: Dissolve the compound in a known volume (e.g., 50 mL) of water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Acidification: Add a known excess of standardized 0.1 M HCl to fully protonate the pyrrolidine nitrogen. A 2-3 molar equivalent excess is typical.

-

Titration Setup: Place the solution in the titration vessel, immerse the calibrated pH electrode, and maintain a constant temperature (e.g., 25 °C). Gently stir the solution.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02-0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa is determined from the pH value at the half-equivalence point of the titration curve (i.e., the midpoint of the buffer region). Alternatively, the pKa corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

Validation: The experiment should be performed in triplicate to ensure reproducibility.

Lipophilicity: Partition and Distribution Coefficients (logP/logD)

Causality: Lipophilicity, or the "greasiness" of a molecule, is a key determinant of its ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.[13] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14] For convenience, this is expressed on a logarithmic scale (logP). For ionizable molecules like ours, the pH-dependent distribution coefficient (logD) is more physiologically relevant, as it accounts for the partitioning of both the neutral and ionized species.[8] Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity, making the optimization of logP/logD a critical balancing act in medicinal chemistry.[7]

Experimental Protocol: logP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water and remains the gold standard for accuracy.[14]

Objective: To determine the n-octanol/water partition coefficient (logP) of the neutral form of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer, pH ~12-13 (pre-saturated with n-octanol, to ensure the compound is in its neutral form)

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning: In a vial, combine a known volume of the octanol phase and the aqueous stock solution (e.g., 2 mL of each).

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two layers.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and organic layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Validation: The experiment should be run at multiple initial concentrations and in triplicate to confirm that the partition coefficient is independent of concentration.

Caption: Workflow for the shake-flask determination of logP.

Aqueous Solubility

Causality: A drug must be in solution to be absorbed.[15] Aqueous solubility is therefore a fundamental requirement for oral and parenteral drug delivery. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[8] The solubility of this compound will be highly dependent on pH. At pH values significantly below its pKa (e.g., in the stomach), the compound will be protonated and is expected to have high solubility. At physiological pH 7.4, it will still be predominantly ionized, favoring solubility. However, intrinsic solubility (the solubility of the neutral form) must also be considered.

Experimental Protocol: Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound, providing the most accurate and relevant value for biopharmaceutical assessment.

Objective: To determine the aqueous solubility of this compound at various pH values.

Materials:

-

Solid this compound

-

Aqueous buffers of desired pH (e.g., pH 2.0, pH 7.4)

-

Small vials with screw caps

-

Thermostatic shaker/incubator

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and shake at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand, letting the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

-

Dilution & Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

-

Data Reporting: Report the solubility in units of µg/mL or mM at the specified pH and temperature.

-

Validation: Visual inspection must confirm the presence of solid compound in the vials after equilibration to ensure a saturated solution was achieved.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.[16] While experimental spectra are required for confirmation, the expected features can be predicted based on the known structure.

| Technique | Expected Key Features | Rationale |

| ¹H NMR | ~3.0-3.5 ppm (m): Pyrrolidine CH₂ and CH protons adjacent to nitrogen. ~3.4 ppm (d): -O-CH₂- protons. ~2.8 ppm (br s): N-H proton (exchangeable with D₂O). ~1.0 ppm (m): Cyclopropyl CH proton. ~0.2-0.5 ppm (m): Cyclopropyl CH₂ protons. | Chemical shifts are dictated by the electronic environment. Protons near electronegative atoms (N, O) are shifted downfield. Cyclopropyl protons are highly shielded and appear upfield.[17] |

| ¹³C NMR | ~60-75 ppm: Carbons attached to oxygen (ether). ~45-55 ppm: Carbons attached to nitrogen (pyrrolidine). ~5-15 ppm: Cyclopropyl carbons. | The number of distinct signals should correspond to the number of chemically non-equivalent carbons (9 total). Chemical shifts are characteristic of the functional group.[17] |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch. ~2850-3000 cm⁻¹ (strong): Aliphatic C-H stretches. ~1100 cm⁻¹ (strong): C-O ether stretch. | Vibrational frequencies correspond to specific bond types within the molecule.[18] |

| Mass Spectrometry (EI) | m/z 155: Molecular ion (M⁺). Key Fragments: Loss of cyclopropylmethyl radical (m/z 100), formation of cyclopropylmethyl cation (m/z 55), or fragments arising from pyrrolidine ring opening. | Provides the molecular weight and structural information based on stable fragments formed upon electron ionization.[19] |

Conclusion

This compound is a compound built upon a privileged medicinal chemistry scaffold. Its potential as a drug candidate is fundamentally linked to its physicochemical properties. This guide establishes the critical importance of determining its pKa, logP/logD, and aqueous solubility. The provided protocols offer robust, validated methodologies for obtaining these essential data points. The secondary amine of the pyrrolidine ring is predicted to make the molecule a base that will be predominantly ionized and soluble at physiological pH. Its lipophilicity will need to be experimentally determined to assess its balance for membrane permeability. A thorough characterization, following the principles and procedures outlined here, is the foundational next step in evaluating the therapeutic potential of this promising molecule.

References

- Title: Importance of Physicochemical Properties In Drug Discovery.

-

Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Source: PubMed URL: [Link]

-

Title: Physicochemical properties | Medicinal Chemistry Class Notes. Source: Fiveable URL: [Link]

-

Title: What are the physicochemical properties of drug? Source: LookChem URL: [Link]

-

Title: pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Source: SciSpace URL: [https://typeset.io/papers/pka-modulation-of-pyrrolidine-based-catalytic-polymers-used-2f3b7q4j]([Link] catalytic-polymers-used-2f3b7q4j)

-

Title: Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Source: PubMed URL: [Link]

-

Title: LogP—Making Sense of the Value. Source: ACD/Labs URL: [Link]

-

Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Source: Michael Green's Blog URL: [Link]

-

Title: Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Computer Prediction of pKa Values in Small Molecules and Proteins. Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Identifying Unknown from IR, NMR, and Mass Spectrometry. Source: Chemistry Steps URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: MDPI URL: [Link]

-

Title: (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure. Source: ResearchGate URL: [Link]

-

Title: NMR Spectroscopy. Source: Michigan State University Department of Chemistry URL: [Link]

-

Title: CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Source: University of Wisconsin-Madison URL: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. 3- (Cyclopropylmethoxy)methyl pyrrolidine AldrichCPR 1063734-02-0 [sigmaaldrich.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. fiveable.me [fiveable.me]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. researchgate.net [researchgate.net]

A Methodological Framework for the Conformational Analysis of 3-((Cyclopropylmethoxy)methyl)pyrrolidine

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity into molecular structures.[1] The compound 3-((cyclopropylmethoxy)methyl)pyrrolidine represents a key building block where the conformational landscape is dictated by a complex interplay of the pyrrolidine ring's intrinsic puckering and the steric and electronic demands of a flexible, cyclopropyl-containing side chain. Understanding this landscape is critical for drug design, as the specific three-dimensional arrangement of functional groups governs molecular recognition and biological activity.

This guide presents a comprehensive, multi-disciplinary methodological framework for elucidating the molecular structure and conformational preferences of this compound. As specific experimental data for this molecule is not publicly available, this document serves as a detailed operational protocol for researchers. We will outline an integrated approach that combines high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, single-crystal X-ray crystallography for a definitive solid-state benchmark, and in silico computational chemistry for mapping the complete potential energy surface. The causality behind each experimental choice and the synergy between these techniques are emphasized to provide a self-validating system for structural elucidation.

Part 1: Theoretical Foundations of Conformational Heterogeneity

The overall conformation of this compound is not static but exists as an equilibrium of multiple low-energy states. This heterogeneity arises from three primary sources of flexibility: the non-planarity of the pyrrolidine ring, the orientation of the C3-substituent, and the rotational freedom within the side chain.

The Pyrrolidine Scaffold: Pseudorotation and Ring Puckering

Unlike aromatic five-membered rings, the saturated pyrrolidine ring is inherently non-planar to alleviate torsional strain. It adopts puckered conformations that can be described by two principal forms: the "envelope" (with four coplanar atoms and one out-of-plane) and the "twist" (with two out-of-plane atoms on opposite sides of the mean plane).[2] These forms rapidly interconvert in a process known as pseudorotation.

For a 3-substituted pyrrolidine, the most relevant conformations are the two envelope forms where the C3 atom (Cγ) is displaced from the plane. These are termed Cγ-endo (pucker on the same side as the C2 and C5 substituents relative to the mean plane) and Cγ-exo (pucker on the opposite side).[3][4] The equilibrium between these states is a critical determinant of the molecule's overall shape.

Caption: Pyrrolidine ring pseudorotation between envelope conformers.

Influence of the C3-Substituent

The energetic preference for a specific pucker is heavily influenced by the substituents on the ring.[5] For the C3-((cyclopropylmethoxy)methyl) group, steric considerations are paramount. The substituent will preferentially occupy a pseudoequatorial position to minimize 1,3-diaxial interactions with protons on the same face of the ring. This preference strongly dictates which ring pucker (endo or exo) will be the major conformer in the equilibrium.

Rotational Isomerism of the Side Chain

Beyond the ring pucker, significant conformational freedom exists within the side chain itself. The key rotatable bonds are C3–CH₂, CH₂–O, and O–CH₂ (cyclopropyl). The interplay between these torsions creates a complex potential energy surface with multiple local minima. The cyclopropyl group, with its unique electronic structure and steric profile, will influence the conformational preferences of the adjacent ether linkage.[6][7][8] A thorough analysis must therefore consider not just the ring, but the entire molecule as a dynamic system.

Part 2: Experimental Determination of Conformation

A dual-pronged experimental approach is essential. NMR spectroscopy provides detailed information about the molecule's average conformation and dynamics in solution, which is most relevant to its biological context. X-ray crystallography, if achievable, offers an exact, unambiguous snapshot of the molecule's structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State View

Expertise & Experience: NMR is the most powerful technique for studying solution-state conformation. The key is to move beyond simple structure confirmation and use specific experiments to extract through-bond and through-space distance and angle information. For a molecule of this size (MW < 600), certain experimental choices are critical for obtaining high-quality, artifact-free data.[9]

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be free of paramagnetic impurities. For NOE experiments, thoroughly degas the sample using the freeze-pump-thaw method to remove dissolved oxygen, which can quench the NOE effect.[9]

-

Standard Spectra: Acquire high-resolution 1D ¹H and ¹³C spectra.

-

Homonuclear Correlation: Run a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish all proton-proton spin-spin coupling networks, which is essential for assigning the protons of the pyrrolidine ring and side chain.

-

Heteronuclear Correlation: Run a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to unambiguously assign each proton to its directly attached carbon atom.

-

Rationale: The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values for the protons around the pyrrolidine ring, one can estimate the dihedral angles and thus deduce the preferred ring pucker.[10]

-

Methodology:

-

Extract all relevant ³JHH values from the high-resolution 1D ¹H spectrum. Spectral simulation software may be required for complex, overlapping multiplets.

-

Apply a generalized Karplus equation (e.g., the Altona equation for five-membered rings) to correlate the observed coupling constants with dihedral angles.

-

Compare the experimentally derived angles with the theoretical angles for ideal Cγ-endo and Cγ-exo envelope conformations to determine the predominant pucker and estimate the population of conformers.

-

-

Rationale: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the detection of protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[11][12] This is the most direct method for determining the relative orientation of the side chain with respect to the pyrrolidine ring protons.

-

Experimental Choice (NOESY vs. ROESY):

-

For small molecules like this one, the NOE is positive and can approach zero for molecules of intermediate size, making detection difficult.[9]

-

The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often a better choice for small to medium-sized molecules as the ROE is always positive and does not suffer from zero-crossing issues.[9][13] However, it can be susceptible to TOCSY artifacts, which must be carefully identified.

-

-

Methodology:

-

Acquire a 2D ROESY spectrum with an appropriate mixing time (typically 200-500 ms for small molecules).

-

Analyze the resulting spectrum for cross-peaks. A cross-peak between two protons indicates they are spatially proximate.

-

Key Correlations to Look For:

-

Correlations between the C3-H proton and protons of the side chain (–CH₂–O–).

-

Correlations between the side chain protons and the C2/C4 protons on the pyrrolidine ring. The specific pattern of correlations will differentiate between a pseudoequatorial and a pseudoaxial orientation of the substituent.

-

-

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

Trustworthiness: While NMR reveals the conformational landscape in solution, X-ray crystallography provides a definitive, high-resolution structure of a single conformer trapped in the crystal lattice.[14][15] This solid-state structure serves as an invaluable reference point for validating computational models and interpreting solution-state data.

-

Rationale: Obtaining a high-quality single crystal is the most challenging step. As the free base is likely an oil, derivatization to a salt (e.g., hydrochloride, tartrate) is often the most effective strategy to induce crystallization.

-

Methodology:

-

Salt Formation: React the title compound with a suitable acid (e.g., HCl in ether, or tartaric acid in ethanol) to form a salt.

-

Crystallization Screening: Use slow evaporation, vapor diffusion (e.g., diethyl ether into a methanol solution), or cooling of a saturated solution with a variety of solvents and solvent mixtures.

-

Data Collection: Once a suitable crystal is obtained, mount it on a goniometer. Collect diffraction data using a modern single-crystal X-ray diffractometer.[16][17]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state.

-

Part 3: In Silico Conformational Searching and Analysis

Authoritative Grounding: Computational chemistry provides the bridge between the discrete solid-state structure and the dynamic solution-state equilibrium. By mapping the molecule's potential energy surface, we can identify all stable low-energy conformers and rank them by their relative energies.[18][19][20]

Caption: A robust workflow for computational conformational analysis.

-

Initial Search: Generate a starting 3D structure of the molecule. Perform a systematic or stochastic conformational search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94). This step broadly samples the conformational space defined by all rotatable bonds.

-

Clustering and Selection: Cluster the resulting conformers based on geometry (RMSD) and energy. Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for further analysis.

-

Quantum Mechanical Optimization: Optimize the geometry of each selected conformer using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[20] Perform a frequency calculation to confirm that each structure is a true minimum (no imaginary frequencies).

-

Energy Refinement: Calculate the final relative energies of the optimized conformers using a higher level of theory or a larger basis set to obtain more accurate energy differences (ΔE).

-

Data Analysis: From the final energies, calculate the Boltzmann population of each conformer at a given temperature. The geometries of the most stable conformers can then be directly compared to experimental results from NMR and X-ray crystallography.

Part 4: Data Synthesis and Integrated Structural Model

The ultimate goal is to synthesize the findings from all three methodologies into a single, coherent model.

-

Correlation: Does the lowest-energy computed conformer match the solid-state X-ray structure? How well do the computed dihedral angles for the most populated conformers match those derived from NMR ³JHH couplings?

-

Validation: Use the through-space distances from the computed models to predict the NOE/ROE correlations. A strong match between the predicted and experimentally observed ROESY cross-peaks provides powerful validation for the entire model.[21]

Caption: Key ROE correlations defining substituent orientation.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Conformational Energy and Population Data

| Conformer ID | Ring Pucker | Side Chain Torsion (C3-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|---|---|

| Conf-1 | Cγ-exo | anti | 0.00 | 75.1% |

| Conf-2 | Cγ-exo | gauche | 0.85 | 18.5% |

| Conf-3 | Cγ-endo | anti | 1.50 | 6.4% |

Table 2: Comparison of Experimental and Calculated NMR Data

| Coupling | ³JHH Experimental (Hz) | ³JHH Calculated (Conf-1) (Hz) | Dihedral Angle (Conf-1) (°) |

|---|---|---|---|

| H2a-H3 | 3.5 | 3.8 | ~110° |

| H2b-H3 | 8.1 | 8.0 | ~10° |

| H3-H4a | 4.0 | 4.2 | ~45° |

| H3-H4b | 8.5 | 8.3 | ~160° |

By rigorously applying this integrated framework, researchers can move beyond a simple 2D representation and achieve a deep, quantitative understanding of the three-dimensional structure and dynamic behavior of this compound, providing critical insights for its application in drug discovery and development.

References

-

Koskinen, A. M. P., & Gàll, A. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6438–6444. [Link]

-

Ivanov, P., & Zlatkov, A. (2020). Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement–cyclization reaction. RSC Advances, 10(29), 17267–17277. [Link]

-

Ivanov, P., & Zlatkov, A. (2020). Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement - cyclization reaction. National Institutes of Health. [Link]

-

Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved January 18, 2026, from [Link]

-

Kameda, T., et al. (1993). Ring puckering of the pyrrolidine ring of poly (l-proline) form I as studied by variable-temperature high-resolution 13C NMR spectroscopy. Journal of Molecular Structure. [Link]

-

Salvi, N., et al. (2016). Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R) fluoroprolines. ResearchGate. [Link]

-

Decatur, J. (2018). NOESY and ROESY. University of Connecticut. [Link]

-

Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

-

Anonymous. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

-

El-Gazzar, M. G., et al. (2022). Computational investigation of pyrrolidin derivatives as novel GPX4/MDM2–p53 inhibitors using 2D/3D-QSAR, Molecular docking, M. SciSpace. [Link]

-

Wikipedia contributors. (2023). Nuclear Overhauser effect. Wikipedia. [Link]

-

Formaggio, F., et al. (1991). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. International Journal of Peptide and Protein Research. [Link]

-

Gale, P. A., et al. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. Royal Society of Chemistry. [Link]

-

Anonymous. (n.d.). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis-and trans-isomers of 3-fluoropyrrolidine. ResearchGate. [Link]

-

de la Figuera, N., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(4), 6291–6320. [Link]

-

Mikle, R. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(18), 5634. [Link]

-

Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725–734. [Link]

-

El-Faham, A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 1. [Link]

-

Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725–734. [Link]

-

Wikipedia contributors. (2023). Cyclopropyl group. Wikipedia. [Link]

-

Anonymous. (n.d.). The results of the conformational analysis. ResearchGate. [Link]

-

Crow, M. (2020). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Research Explorer. [Link]

-

Carballeira, L., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(34), 7927–7937. [Link]

-

Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246927. [Link]

-

Wilcox, C. F., et al. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society, 95(24), 8193–8195. [Link]

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uwlax.edu [uwlax.edu]

- 8. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. researchgate.net [researchgate.net]

- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 14. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines › Research Explorer [sciencedata.urfu.ru]

- 17. researchgate.net [researchgate.net]

- 18. Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement – cyclization reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. scispace.com [scispace.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. acdlabs.com [acdlabs.com]

spectroscopic data (NMR, IR, MS) for 3-((Cyclopropylmethoxy)methyl)pyrrolidine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-((Cyclopropylmethoxy)methyl)pyrrolidine (Molecular Formula: C₈H₁₅NO, Molecular Weight: 141.21 g/mol ). In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes data from analogous structures and established spectroscopic principles to present a reliable, predictive dataset for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for characterization, synthesis confirmation, and quality control.

Introduction and Structural Analysis

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring, a secondary amine, an ether linkage, and a cyclopropyl group. Understanding the contribution of each of these structural motifs is critical for the accurate interpretation of its spectral data. The pyrrolidine ring provides a core scaffold, while the cyclopropylmethoxy-methyl side chain dictates much of its unique spectroscopic signature. The structural complexity requires a multi-technique approach for unambiguous characterization.

For clarity in spectral assignments, the atoms are numbered as shown in the diagram below. This numbering scheme will be used throughout the guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted chemical shifts are based on the analysis of substituent effects and data from analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of many of the methylene protons. The cyclopropyl group protons will appear in the highly shielded upfield region, a characteristic feature.[1][2][3][4]

| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Notes |

| H-N1 | 1.5 - 2.5 | br s | - | 1H | Broad singlet, exchangeable with D₂O. Position is concentration-dependent. |

| H-C2, H-C5 | 2.8 - 3.2 | m | - | 4H | Protons adjacent to nitrogen are deshielded. Complex multiplet. |

| H-C3 | 2.3 - 2.5 | m | - | 1H | Methine proton on the pyrrolidine ring. |

| H-C4 | 1.6 - 1.9 | m | - | 2H | Pyrrolidine ring protons. |

| H-C6 | 3.4 - 3.6 | m | - | 2H | Methylene protons adjacent to the ether oxygen (O7). |

| H-C8 | 3.2 - 3.4 | d | ~7.0 | 2H | Methylene protons adjacent to the ether oxygen and coupled to the cyclopropyl methine. |

| H-C9 | 0.9 - 1.2 | m | - | 1H | Methine proton of the cyclopropyl group. |

| H-C10, H-C11 | 0.4 - 0.6 | m | - | 2H | Diastereotopic methylene protons of the cyclopropyl group (cis). |

| H-C10, H-C11 | 0.1 - 0.3 | m | - | 2H | Diastereotopic methylene protons of the cyclopropyl group (trans). |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of unique carbon environments. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the unique strain of the cyclopropyl ring.[5][6][7][8][9]

| Atom Position | Predicted δ (ppm) | Assignment Notes |

| C2, C5 | 47.0 - 50.0 | Carbons adjacent to the secondary amine nitrogen. |

| C3 | 38.0 - 42.0 | Methine carbon of the pyrrolidine ring. |

| C4 | 28.0 - 32.0 | Methylene carbon of the pyrrolidine ring. |

| C6 | 74.0 - 77.0 | Methylene carbon adjacent to the ether oxygen (O7). |

| C8 | 75.0 - 78.0 | Methylene carbon of the ether, adjacent to the cyclopropyl group. |

| C9 | 10.0 - 13.0 | Methine carbon of the cyclopropyl group. |

| C10, C11 | 3.0 - 5.0 | Methylene carbons of the cyclopropyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, and C-O bonds.[10][11][12][13]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3400 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 3080 - 3000 | Medium | C-H Stretch | Cyclopropyl C-H |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH) |

| 1590 - 1650 | Weak-Medium | N-H Bend | Secondary Amine |

| 1470 - 1430 | Medium | CH₂ Scissoring | Methylene groups |

| 1125 - 1085 | Strong | C-O-C Asymmetric Stretch | Ether |

| 890 - 910 | Medium-Strong | N-H Wag (out-of-plane) | Secondary Amine |

Causality Insights: The strong, sharp C-O stretch around 1100 cm⁻¹ is a key diagnostic peak for the ether linkage, distinguishing it from an alcohol's broader O-H stretch. The secondary amine N-H stretch is typically sharper and less intense than an alcohol O-H band.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron Ionization (EI) is assumed for this predictive analysis.

Predicted Key Fragments:

-

Molecular Ion (M⁺): m/z = 141. The presence of one nitrogen atom dictates an odd molecular weight, consistent with the Nitrogen Rule.

-

Base Peak: m/z = 70. This is predicted to be the most abundant fragment, resulting from α-cleavage of the side chain at the C3 position. This forms a stable, resonance-stabilized N-vinylpyrrolidinium cation. This fragmentation is highly characteristic of 3-substituted pyrrolidines.[14][15][16]

-

Other Significant Fragments:

-

m/z = 57: Cyclopropylmethyl cation ([C₄H₇]⁺), resulting from cleavage of the C8-O7 bond.

-

m/z = 84: Loss of the cyclopropylmethyl group (•C₄H₇) from the molecular ion.

-

m/z = 112: Loss of an ethyl group (•C₂H₅) from the pyrrolidine ring, a common fragmentation pathway for saturated rings.

-

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the methodologies for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

This protocol is a self-validating system designed to ensure sample purity and concentration are appropriate for high-quality data acquisition.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[17]

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[18]

-

Dissolution: Gently vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for 2-3 minutes.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse experiment. A 45° pulse angle with a relaxation delay of 1-2 seconds is typical. Acquire at least 16 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. A 30° pulse angle with a relaxation delay of 2 seconds is recommended.[19] Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[20]

FT-IR Sample Preparation and Acquisition

This protocol ensures a uniform sample film for optimal interaction with the IR beam.

-

Sample Preparation (Neat Liquid Film): Place one drop of neat this compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[21]

-

Film Formation: Place a second salt plate on top of the first and gently rotate to create a thin, uniform liquid film between the plates. Avoid introducing air bubbles.

-

Background Spectrum: Place the empty, clean salt plates (or an empty sample holder for ATR-FTIR) in the spectrometer and acquire a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorbances.[22][23]

-

Sample Spectrum: Place the sample-loaded plates into the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[24]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Sample Preparation and Acquisition

This protocol is designed for direct infusion analysis using electrospray ionization (ESI), a common technique for this type of molecule.

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[25]

-

Dilution: Create a working solution by diluting the stock solution to approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation ([M+H]⁺).[26]

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's specifications. Set the ion source to positive electrospray ionization (ESI+) mode.

-

Infusion: Introduce the working solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-250 amu) to detect the molecular ion and key fragments. For more detailed structural analysis, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 142 for [M+H]⁺) as the precursor and applying collision-induced dissociation (CID).[27][28]

Conclusion

This guide provides a robust, predicted spectroscopic dataset for this compound based on fundamental principles and comparative analysis of structurally related molecules. The tabulated NMR chemical shifts, IR vibrational frequencies, and MS fragmentation patterns serve as a reliable reference for scientists engaged in the synthesis, purification, and analysis of this compound and its derivatives. The detailed experimental protocols offer a standardized approach to obtaining high-quality, reproducible data, reinforcing the principles of scientific integrity and trustworthiness in research and development.

References

-

NIST. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. West Virginia University. [Link]

-

Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclopropyl carbinol(2516-33-8) 1H NMR [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bhu.ac.in [bhu.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. m.youtube.com [m.youtube.com]

- 14. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 16. researchgate.net [researchgate.net]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. publish.uwo.ca [publish.uwo.ca]

- 19. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 20. pubsapp.acs.org [pubsapp.acs.org]

- 21. eng.uc.edu [eng.uc.edu]

- 22. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 24. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 25. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 26. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery and a Technical Guide to the Synthesis of 3-((Cyclopropylmethoxy)methyl)pyrrolidine

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4][5][6] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing selective and potent drug candidates.[1][2][4] This guide provides an in-depth analysis of the significance of the pyrrolidine motif and presents a detailed, practical synthetic route to 3-((cyclopropylmethoxy)methyl)pyrrolidine, a representative yet underexplored derivative. The causality behind experimental choices, self-validating protocols, and potential applications are discussed to provide a comprehensive resource for researchers in drug development.

Introduction: The Enduring Importance of the Pyrrolidine Ring

The prevalence of the pyrrolidine scaffold in biologically active molecules is a testament to its evolutionary and synthetic advantages.[3][7][8] Found in natural alkaloids like nicotine and forming the basis of the essential amino acid proline, the pyrrolidine ring offers a unique combination of structural rigidity and conformational flexibility.[2][9] This "pseudorotation" allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.[1][4] Consequently, pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[3][7]

The cyclopropyl group is another structural motif of significant interest in drug design. Its introduction into a molecule can enhance metabolic stability, improve potency, and modulate physicochemical properties.[10] The combination of a pyrrolidine core with a cyclopropylmethoxy side chain, as in this compound, therefore represents a compelling area for chemical exploration.

Retrosynthetic Analysis and Synthetic Strategy

A specific discovery and historical account for this compound is not prominently documented in the scientific literature. However, its synthesis can be logically approached through the functionalization of a pre-existing pyrrolidine ring. A plausible retrosynthetic analysis points to 3-hydroxymethylpyrrolidine as a key intermediate. This commercially available or readily synthesized starting material can be N-protected and then subjected to etherification with a cyclopropylmethyl halide.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the integrity of the synthesized compounds.

Synthesis of N-Boc-3-hydroxymethylpyrrolidine (2)

The protection of the pyrrolidine nitrogen is a critical first step to prevent side reactions during the subsequent etherification. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.

Protocol:

-

To a solution of 3-hydroxymethylpyrrolidine (1) (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portionwise.

-

Add triethylamine (1.2 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with the addition of water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxymethylpyrrolidine (2) as a crude oil, which can often be used in the next step without further purification.

Synthesis of N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine (3)

The Williamson ether synthesis is a reliable method for the formation of the target ether linkage. The use of a strong base, such as sodium hydride, is necessary to deprotonate the primary alcohol.

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g of alcohol 2) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of N-Boc-3-hydroxymethylpyrrolidine (2) (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux (approximately 65 °C) and maintain for 16-24 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench with the dropwise addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine (3).

Synthesis of this compound (4)

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Protocol:

-

Dissolve N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine (3) (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 mL/g of 3) at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Dissolve the residue in a minimal amount of water and basify to pH > 12 with 2 M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound (4).

Quantitative Data Summary

| Step | Reactant | Product | Typical Yield (%) | Purity (by NMR/LC-MS) |

| 1 | 3-Hydroxymethylpyrrolidine | N-Boc-3-hydroxymethylpyrrolidine | >95 | >95% |

| 2 | N-Boc-3-hydroxymethylpyrrolidine | N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine | 60-75 | >98% |

| 3 | N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine | This compound | >90 | >98% |

Potential Applications and Future Directions

While the specific biological activity of this compound is not extensively reported, its structural features suggest several potential areas of investigation. The pyrrolidine core is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The cyclopropylmethoxy side chain can serve as a lipophilic yet conformationally restricted element that can probe specific binding pockets.